molecular formula C21H23N3O3 B12900187 2-Benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide CAS No. 919790-23-1

2-Benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide

Cat. No.: B12900187
CAS No.: 919790-23-1
M. Wt: 365.4 g/mol
InChI Key: IKQYAIUGJJWMCG-UHFFFAOYSA-N
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Description

2-Benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide is a benzamide derivative featuring a 4,5-dihydro-1,3-oxazol-2-yl substituent at the 4-position of the benzamide core and an N-butyl benzamido group.

Properties

CAS No.

919790-23-1

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C21H23N3O3/c1-2-3-11-22-20(26)17-10-9-16(21-23-12-13-27-21)14-18(17)24-19(25)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3,(H,22,26)(H,24,25)

InChI Key

IKQYAIUGJJWMCG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)C2=NCCO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide typically involves the condensation of benzoic acids and amines. A green and efficient method reported involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods: Industrial production of benzamides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxazoline ring and benzamide core can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compound 1 : N-(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide

  • Key Features : Incorporates a 4,5-dihydro-1,2-oxazolyl group and a purine-ethynyl substituent.
  • Activity : Exhibits IC50 values against ABL1 T315I (kinase domain mutant) and wild-type ABL1, with cLogP = 4.2, indicating moderate lipophilicity .

Compound 2 : N-[5-(Phenoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]-N,N’-diphenyldicarbonimidic diamide

  • Key Features: Contains a phenoxymethyl-substituted dihydro-oxazolyl group.
  • Comparison: The absence of a benzamide core distinguishes it structurally, but the dihydro-oxazolyl group suggests shared electronic properties. No biological data are available for direct comparison .

Analogues with Heterocyclic Replacements

Compound 3 : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

  • Key Features : Replaces the oxazole with a thioxo-oxadiazole ring.
  • Crystallography: Orthorhombic crystal system (P212121) with a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å.
  • Synthesis : Prepared via literature methods for thiadiazole derivatives, suggesting divergent synthetic pathways for oxazole vs. oxadiazole scaffolds .

Benzamide Derivatives with Varied Substituents

Compound 4 : Ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate (612041-68-6)

  • Key Features : Lacks a heterocyclic moiety but shares the benzoate core.
  • Comparison: The sulfonylamino group introduces polarity, contrasting with the lipophilic N-butyl chain in the target compound. No activity data are available .

Table 1: Comparative Data for Key Analogues

Compound Core Structure Heterocycle cLogP IC50 (ABL1 T315I) Key Substituents
Target Compound Benzamide 4,5-Dihydro-1,3-oxazolyl N/A N/A N-butyl, benzamido
Compound 1 Benzamide 4,5-Dihydro-1,2-oxazolyl 4.2 0.8 nM (ABL1 T315I) tert-Butyl, purine-ethynyl
Compound 3 Benzamide 5-Thioxo-oxadiazolyl N/A N/A Chloro, 3-methylbutyl
  • cLogP Trends : Compound 1’s cLogP (4.2) suggests higher lipophilicity than typical oxadiazole derivatives, likely due to the tert-butyl group. The target compound’s N-butyl chain may confer similar or greater lipophilicity, though experimental data are lacking.
  • Biological Activity: Compound 1’s nanomolar IC50 highlights the importance of the purine-ethynyl group in kinase inhibition. The target compound’s oxazolyl group may favor different target interactions.

Biological Activity

2-Benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide (CAS No. 919790-23-1) is a complex organic compound belonging to the benzamide class. Its unique structural features, including a benzamide core and an oxazoline ring, make it a subject of significant interest in biological research. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.426 g/mol
  • IUPAC Name : 2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide
PropertyValue
CAS Number919790-23-1
LogP3.64
PSA86.77 Ų

Biological Activity Overview

Research indicates that 2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has notable antimicrobial activity against various bacterial strains.
  • Antitumor Effects : Investigations into its antitumor potential show promise, particularly in inhibiting the proliferation of cancer cells in vitro.
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The mechanism by which 2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide exerts its effects is not fully elucidated but is believed to involve:

  • Interaction with Enzymes and Receptors : The oxazoline ring may facilitate binding to specific enzymes or receptors, modulating their activity.
  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit pathways involved in cell growth and division, particularly in cancer cells.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various benzamide derivatives, including 2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines such as HCC827 and NCI-H358. The IC50 values were reported as follows:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound is more effective in two-dimensional cultures compared to three-dimensional models, indicating a need for further exploration into its mechanisms of action.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated a moderate ability to scavenge free radicals, suggesting potential protective effects against oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of related benzamide compounds in treating various conditions:

  • Cancer Therapy : Compounds structurally similar to 2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide have shown effectiveness in targeting specific cancer pathways.
  • Infection Control : Benzamide derivatives have been investigated for their roles in combating antibiotic-resistant bacterial strains.

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